molecular formula C17H21N5O3 B5345011 Methyl 4-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methoxy}benzoate

Methyl 4-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methoxy}benzoate

Cat. No.: B5345011
M. Wt: 343.4 g/mol
InChI Key: AALAZURCSKWJRU-UHFFFAOYSA-N
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Description

Methyl 4-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methoxy}benzoate is a complex organic compound that features a triazine ring, a piperidine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methoxy}benzoate typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions.

    Attachment of the Benzoate Ester: The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides or other nucleophiles/electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methoxy}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methoxy}benzoate involves its interaction with specific molecular targets. The triazine ring and piperidine moiety may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[4-amino-6-(morpholin-1-yl)-1,3,5-triazin-2-yl]methoxy}benzoate
  • Methyl 4-{[4-amino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methoxy}benzoate

Uniqueness

Methyl 4-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methoxy}benzoate is unique due to the presence of the piperidine moiety, which can confer specific biological activities and chemical properties. This makes it distinct from similar compounds with different substituents on the triazine ring.

Properties

IUPAC Name

methyl 4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-24-15(23)12-5-7-13(8-6-12)25-11-14-19-16(18)21-17(20-14)22-9-3-2-4-10-22/h5-8H,2-4,9-11H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALAZURCSKWJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=NC(=NC(=N2)N3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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